

Spectroscopic Analysis of 3,5-Difluorobenzoic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	3,5-Difluorobenzoic acid	
Cat. No.:	B1295007	Get Quote

Introduction: **3,5-Difluorobenzoic acid** (C7H4F2O2, CAS No. 455-40-3) is a fluorinated aromatic carboxylic acid. Its unique electronic properties, stemming from the two electron-withdrawing fluorine atoms meta to the carboxyl group, make it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty materials. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and structural elucidation in various research and development settings. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3,5-Difluorobenzoic acid**, complete with experimental protocols and workflow visualizations.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3,5-Difluorobenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for 3,5-Difluorobenzoic acid

Chemical Shift (ppm)	Multiplicity	Assignment
~7.08	Triplet of triplets (tt)	H-4
~7.62	Doublet of triplets (dt)	H-2, H-6
~11.6	Broad Singlet	СООН



Note: Data acquired in CDCl3. Chemical shifts and coupling patterns can vary slightly depending on the solvent and instrument frequency.[1]

Table 2: 13C NMR Spectroscopic Data for 3,5-Difluorobenzoic acid

Chemical Shift (ppm)	Assignment
~109	C-4
~113	C-2, C-6
~135	C-1
~163	C-3, C-5
~170	СООН

Note: The signals for the fluorine-bearing carbons (C-3, C-5) and the carbons adjacent to them (C-2, C-4, C-6) will exhibit splitting due to C-F coupling.[2][3]

Table 3: 19F NMR Spectroscopic Data for 3,5-Difluorobenzoic acid

Chemical Shift (ppm)	Assignment
~ -108 to -115	Ar-F

Note: The chemical shift for aryl fluorides typically falls in this range, relative to a CFCl3 standard. The exact shift can be influenced by the solvent and concentration.[4][5]

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for 3,5-Difluorobenzoic acid



Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid)
1680-1710	Strong	C=O stretch (Carboxylic acid)
1580-1610	Medium	C=C stretch (Aromatic ring)
1200-1300	Strong	C-O stretch
1100-1200	Strong	C-F stretch

Note: The broadness of the O-H stretch is due to hydrogen bonding.[6][7][8]

Mass Spectrometry (MS)

Table 5: Major Mass-to-Charge Ratios (m/z) for 3,5-Difluorobenzoic acid

m/z	Relative Intensity	Assignment
158	High	[M]+ (Molecular ion)
141	Medium	[M-OH]+
113	High	[M-COOH]+
85	Medium	Further fragmentation

Note: Fragmentation patterns can vary based on the ionization technique used (e.g., Electron Ionization).[9][10]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-25 mg of **3,5-Difluorobenzoic acid**.



- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
- To provide a reference for the chemical shifts, a small amount of an internal standard, typically tetramethylsilane (TMS), is added.[11]
- Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5
 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to maintain a stable field.
- The magnetic field homogeneity is optimized by a process called "shimming" to ensure sharp spectral lines.
- For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.
- For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling.
- For ¹⁹F NMR, a specific frequency range appropriate for fluorine nuclei is selected.
- The Free Induction Decay (FID) signal is acquired and then Fourier transformed to generate the frequency-domain NMR spectrum.

Data Processing:

- The transformed spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode.
- The baseline of the spectrum is corrected to be flat.



- The spectrum is referenced by setting the chemical shift of the internal standard (TMS) to 0.00 ppm.
- For ¹H NMR, the peaks are integrated to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy (Thin Solid Film Method)

- Sample Preparation:
 - Place a small amount (a few milligrams) of 3,5-Difluorobenzoic acid into a clean vial.
 - Add a few drops of a volatile solvent, such as acetone or methylene chloride, to dissolve the solid.
 - Using a pipette, transfer a drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
 - Allow the solvent to evaporate completely, leaving a thin, uniform film of the solid compound on the plate.
- Data Acquisition:
 - Place the salt plate into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (e.g., CO₂, H₂O) and instrumental interferences.
 - Acquire the sample spectrum. The instrument passes an infrared beam through the sample, and the detector measures the amount of light that is transmitted at each wavenumber.
 - The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).
- Post-Acquisition:



Clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to a
desiccator to prevent moisture damage.

Mass Spectrometry (MS) (Electron Ionization)

- Sample Introduction:
 - A small amount of the 3,5-Difluorobenzoic acid sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
 - The sample is vaporized by heating under a high vacuum.[12]
- Ionization:
 - The gaseous molecules are passed into an ionization chamber.
 - In Electron Ionization (EI), the molecules are bombarded with a high-energy beam of electrons (typically 70 eV).
 - This bombardment dislodges an electron from the molecule, forming a positively charged radical ion known as the molecular ion ([M]+).[12]
- · Fragmentation and Mass Analysis:
 - The high energy of the ionization process causes the molecular ion to be energetically unstable, leading to its fragmentation into smaller, positively charged ions and neutral radicals.[12]
 - The positively charged ions (the molecular ion and the fragment ions) are accelerated by an electric field into a mass analyzer.
 - The mass analyzer, often a quadrupole or a magnetic sector, separates the ions based on their mass-to-charge ratio (m/z).
- Detection:



- The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.
- The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion as a function of its m/z. The most abundant ion is designated as the base peak with a relative intensity of 100%.

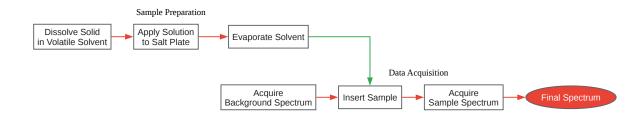
Visualizations

The following diagrams illustrate the generalized workflows for the spectroscopic techniques described.



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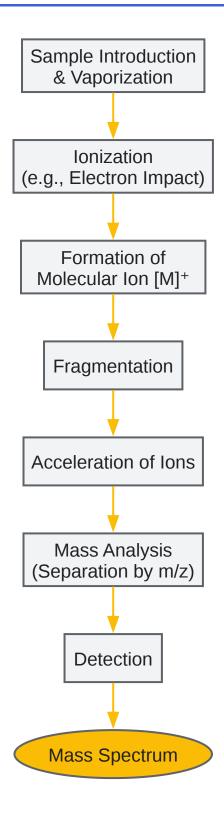
Caption: Generalized workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.



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Caption: Workflow for Infrared (IR) spectroscopy using the thin film method.





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Caption: Generalized workflow for Mass Spectrometry (MS) with Electron Ionization.



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